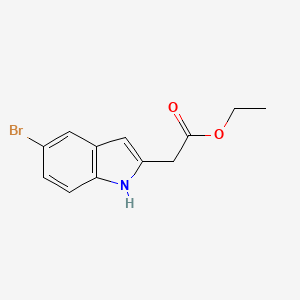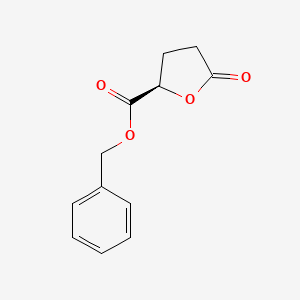![molecular formula C10H10BrNO2 B12976543 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a bromine atom and an ethyl group in the structure of this compound imparts unique reactivity and properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenol with bromine to introduce the bromine atom, followed by cyclization with an appropriate amine and formaldehyde to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reactants. Purification techniques like recrystallization or chromatography are employed to obtain the final product with desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoxazines with different functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated benzoxazines or other reduced products.
Aplicaciones Científicas De Investigación
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzoxazine ring play crucial roles in binding to these targets and exerting the desired effects. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl group, leading to different reactivity and properties.
4-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, affecting its chemical behavior.
6-Chloro-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both a bromine atom and an ethyl group, which impart distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
6-bromo-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
Clave InChI |
PJPFKFBSIMTHFS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)COC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


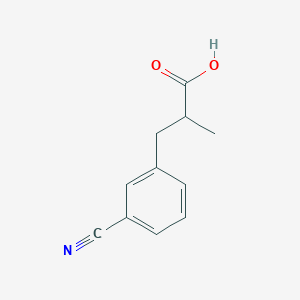

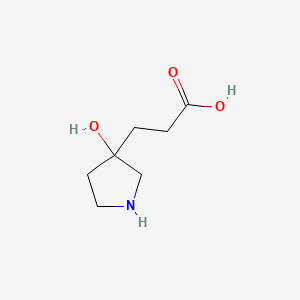
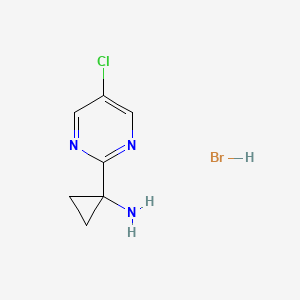
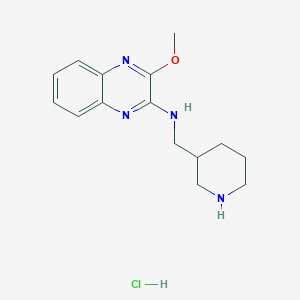
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)
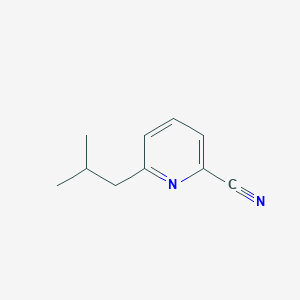
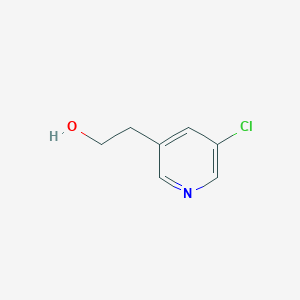
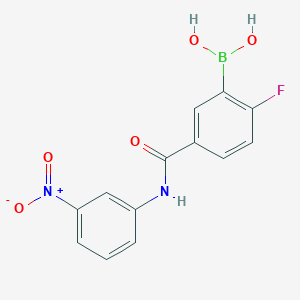
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
